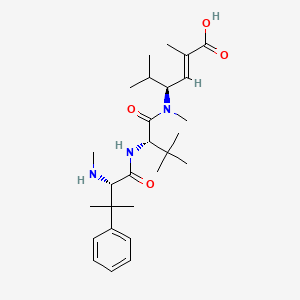

(R)-Taltobulin

Description

a synthetic analog of the tripeptide hemiasterlin; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTMOLDWXSVYKD-PSRNMDMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041040 | |

| Record name | HTI-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228266-40-8 | |

| Record name | N,β,β-Trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228266-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taltobulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228266408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HTI-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALTOBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D6912BXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Taltobulin: A Technical Guide to its Mechanism of Action on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Taltobulin (also known as HTI-286) is a potent synthetic, tripeptide analogue of the natural marine product hemiasterlin (B1673049). It functions as a microtubule-destabilizing agent, exhibiting significant cytotoxic and antimitotic activities. This document provides a comprehensive overview of the mechanism of action of (R)-Taltobulin, focusing on its interaction with tubulin and the subsequent effects on microtubule dynamics and cellular fate. The information presented herein is compiled from preclinical research and is intended to serve as a technical resource for professionals in the fields of oncology, cell biology, and drug development.

(R)-Taltobulin inhibits the polymerization of tubulin, leading to the disruption of the microtubule network, mitotic arrest, and ultimately, apoptosis.[1][2][3] A key feature of (R)-Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.[1][2][3] While its clinical development was halted for business reasons, its unique properties and potent activity make it an important subject of study for understanding microtubule-targeting agents.

Mechanism of Action on Microtubules

(R)-Taltobulin exerts its biological effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.

Inhibition of Tubulin Polymerization

(R)-Taltobulin inhibits the assembly of tubulin heterodimers into microtubules. In a cell-free system with MAP-rich tubulin, HTI-286 demonstrated a concentration-dependent inhibition of polymerization. At a concentration of 0.1 µM, HTI-286 inhibited tubulin polymerization by 41% after 60 minutes.[4]

Binding Site on Tubulin

While a definitive co-crystal structure of (R)-Taltobulin bound to tubulin is not publicly available, computational modeling and experimental data provide strong evidence for its binding site. It is proposed to bind at or near the vinca (B1221190) domain, a region known to be a target for other microtubule-destabilizing agents.[2][5] This binding site is located at the interface between two tubulin heterodimers.[5]

Photoaffinity labeling studies using analogues of HTI-286 have shown exclusive labeling of α-tubulin.[6] This suggests that (R)-Taltobulin makes direct contact with α-tubulin and may span the interdimer interface, thereby affecting the interaction with β-tubulin where the vinca and dolastatin binding sites are located.[6]

Caption: Proposed binding site of (R)-Taltobulin at the tubulin dimer interface.

Quantitative Data

The following tables summarize the available quantitative data for (R)-Taltobulin (HTI-286).

Table 1: In Vitro Cytotoxicity of (R)-Taltobulin (HTI-286)

| Cell Line | Cancer Type | IC50 (nM) |

| Average of 18 Human Tumor Cell Lines | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 2.5 ± 2.1 |

| KB-3-1 | Epidermoid Carcinoma | ~1.0 (approx.) |

| PC-3 | Prostate Cancer | Potent inhibitor |

| LNCaP | Prostate Cancer | Potent inhibitor |

Data compiled from Loganzo et al., 2003 and other sources.[3][7][8]

Table 2: Biochemical Activity of (R)-Taltobulin (HTI-286) and its Analogues

| Compound | Apparent Kd (µM) for Tubulin Binding | Inhibition of Tubulin Polymerization |

| HTI-286 | 0.2 - 1.1 | ~80% |

| Photoaffinity Probe 1 | 0.2 - 1.1 | ~80% |

| Photoaffinity Probe 2 | 0.2 - 1.1 | ~80% |

Data from Greenberger et al., 2004.[6]

Cellular Effects

The inhibition of tubulin polymerization by (R)-Taltobulin has profound effects on cellular processes, leading to cell cycle arrest and apoptosis.

Mitotic Arrest

By disrupting microtubule dynamics, (R)-Taltobulin prevents the formation of a functional mitotic spindle. This activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[2][3][4] Treatment of KB-3-1 epidermoid carcinoma cells with 10 nM HTI-286 for 24 hours resulted in approximately 90% of the cell population accumulating in the G2/M phase.[4]

Induction of Apoptosis

Prolonged mitotic arrest induced by (R)-Taltobulin ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[2][3][9] This process is characterized by a cascade of molecular events involving the Bcl-2 family of proteins and caspases, leading to the systematic dismantling of the cell. While the specific Bcl-2 family members and caspases activated by (R)-Taltobulin have not been fully elucidated in dedicated studies, the general pathway for microtubule-disrupting agents involves the activation of pro-apoptotic proteins like Bax and the subsequent activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7).

Caption: General signaling pathway of (R)-Taltobulin-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (R)-Taltobulin's mechanism of action.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the increase in turbidity.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

(R)-Taltobulin stock solution (in DMSO)

-

Temperature-controlled 96-well microplate spectrophotometer

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

In a pre-warmed 96-well plate at 37°C, add varying concentrations of (R)-Taltobulin (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (DMSO).

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value can be calculated by plotting the inhibition of polymerization against the log of the (R)-Taltobulin concentration.

Caption: Workflow for an in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

(R)-Taltobulin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Prepare serial dilutions of (R)-Taltobulin in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO).

-

Replace the medium in the wells with the medium containing the different concentrations of (R)-Taltobulin.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle after drug treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

(R)-Taltobulin stock solution (in DMSO)

-

Propidium Iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with (R)-Taltobulin at concentrations around the IC50 value for cell viability (e.g., 1 nM, 3 nM, 10 nM) for 24 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to measure the DNA content of the cells.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Conclusion

(R)-Taltobulin is a potent microtubule-destabilizing agent with a mechanism of action centered on the inhibition of tubulin polymerization. Its ability to circumvent P-glycoprotein-mediated resistance highlights its potential as a lead compound for the development of novel anticancer therapeutics. While a comprehensive quantitative profile of its effects on microtubule dynamics is not fully available in the public literature, the existing data clearly demonstrate its potent antimitotic and apoptotic activities. Further research into the precise molecular interactions and the downstream signaling pathways would provide a more complete understanding of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Two photoaffinity analogues of the tripeptide, hemiasterlin, exclusively label alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Total Synthesis of (R)-Taltobulin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Taltobulin hydrochloride, a synthetic analogue of the marine natural product hemiasterlin, is a potent antimitotic agent that has demonstrated significant activity against a broad range of cancer cell lines.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the total synthesis of (R)-Taltobulin hydrochloride, focusing on a convergent synthetic strategy. Detailed experimental protocols for the synthesis of key building blocks and their subsequent assembly are presented, along with a summary of quantitative data to aid in reproducibility and further research.

Synthetic Strategy

The total synthesis of (R)-Taltobulin hydrochloride is achieved through a convergent approach, which involves the independent synthesis of key fragments followed by their sequential coupling. This strategy allows for flexibility and optimization of each synthetic step. The primary synthetic routes described in the literature involve the preparation of three key building blocks, followed by peptide coupling reactions to assemble the final tripeptide-like structure. Stereochemical integrity is a critical aspect of the synthesis, with methods such as the use of Evans chiral auxiliaries being employed to establish the desired stereocenters.[2] An alternative and efficient approach utilizes a four-component Ugi reaction to construct the core structure.

Core Synthetic Pathway

The overall synthetic pathway can be visualized as the preparation of three key building blocks followed by their coupling.

Caption: Convergent synthetic strategy for (R)-Taltobulin hydrochloride.

Data Presentation: Summary of Key Synthetic Steps and Yields

The following table summarizes the key transformations and reported yields for the synthesis of (R)-Taltobulin hydrochloride via a convergent approach.

| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Synthesis of Building Block III (N-Boc-(R)-trimethylphenylalanine) | 3-Methyl-3-phenylbutanoic acid | N-Boc-(R)-trimethylphenylalanine | 1. Pivaloyl chloride, (4S)-4-isopropyl-2-oxazolidinone, n-BuLi 2. KHMDS, Trisyl azide (B81097) 3. LiOOH, H2O2 4. NaH, MeI 5. LiOH | ~40-50 |

| 2 | Synthesis of Building Block I derivative (N-Boc-N-methyl-L-valinal) | N-Boc-N-methyl-L-valine | N-Boc-N-methyl-L-valinal | 1. N,O-dimethylhydroxylamine, PyBOP, DIEA 2. LiAlH4 | ~85-95 |

| 3 | Synthesis of Intermediate XIV (E-2-alkenoate) | N-Boc-N-methyl-L-valinal | Intermediate XIV | (Carbethoxymethylene)triphenylphosphorane (B24862), CH2Cl2; then TFA, CH2Cl2 | ~70-80 |

| 4 | Synthesis of Building Block XVII (Dipeptide fragment) | Intermediate XIV, N-Boc-L-tert-Leucine | Building Block XVII | 1. PyBOP, DIEA 2. HCl, dioxane | ~60-70 |

| 5 | Coupling of Building Blocks III and XVII | N-Boc-(R)-trimethylphenylalanine | Protected Taltobulin | Building Block XVII, PyBOP, DIEA, CH2Cl2 | ~75-85 |

| 6 | Deprotection and Hydrolysis | Protected Taltobulin | (R)-Taltobulin | 1. TFA or HCl 2. LiOH, MeOH, H2O | ~80-90 |

| 7 | Salt Formation | (R)-Taltobulin | (R)-Taltobulin hydrochloride | HCl in a suitable solvent (e.g., dioxane) | >95 |

Experimental Protocols

Synthesis of Building Block III: N-Boc-(R)-trimethylphenylalanine (via Evans Auxiliary)

This protocol describes the stereoselective synthesis of the key amino acid fragment using an Evans chiral auxiliary.

Caption: Workflow for the synthesis of Building Block III.

Step 1: N-Acylation of Evans Auxiliary To a solution of 3-methyl-3-phenylbutanoic acid (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added triethylamine (B128534) (1.5 eq) followed by pivaloyl chloride (1.1 eq). The resulting mixture is warmed to 0 °C for 1 hour and then re-cooled to -78 °C. In a separate flask, a solution of (4S)-(-)-4-isopropyl-2-oxazolidinone (2.0 eq) in anhydrous THF (0.2 M) at -78 °C is treated with n-butyllithium (1.9 eq, 1.6 M in hexanes) dropwise. This lithiated auxiliary solution is then transferred via cannula to the mixed anhydride (B1165640) solution at -78 °C. The reaction mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the N-acyloxazolidinone.

Step 2: Asymmetric Azidation The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. A freshly titrated solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq, 0.5 M in toluene) is added dropwise, and the mixture is stirred for 1 hour at -78 °C. A pre-cooled (-78 °C) solution of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) (1.25 eq) in anhydrous THF (0.2 M) is then added rapidly via cannula. After 5 minutes, the reaction is quenched with glacial acetic acid (4.6 eq). The mixture is warmed to 40 °C and stirred for 1 hour. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the corresponding azide.

Step 3: Cleavage of the Chiral Auxiliary and Boc Protection The azide intermediate (1.0 eq) is dissolved in a mixture of THF and water (3:1, 0.1 M). The solution is cooled to 0 °C, and a solution of lithium hydroxide (B78521) (2.0 eq) and 30% hydrogen peroxide (4.0 eq) is added. The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of aqueous sodium sulfite. The mixture is acidified with 1 N HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the crude carboxylic acid. The crude acid is then dissolved in a suitable solvent and treated with di-tert-butyl dicarbonate (B1257347) and a base (e.g., triethylamine) to afford the N-Boc protected amino acid after purification.

Step 4: N-Methylation and Saponification To a solution of the N-Boc protected amino acid methyl ester (obtained by standard esterification) (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, and then methyl iodide (1.5 eq) is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude ester is then dissolved in a mixture of methanol, THF, and water and treated with lithium hydroxide (2.0 eq) to saponify the ester. After acidification, the product is extracted, dried, and purified to give N-Boc-(R)-trimethylphenylalanine (Building Block III).

Synthesis of Building Block XVII (Dipeptide Fragment)

This protocol details the synthesis of the dipeptide fragment through a Wittig reaction and subsequent peptide coupling.

Caption: Workflow for the synthesis of Building Block XVII.

Step 1: Synthesis of N-Boc-N-methyl-L-valinal To a solution of N-Boc-N-methyl-L-valine (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.3 eq), and PyBOP (1.05 eq) in dichloromethane (B109758) (0.2 M) at 0 °C is added diisopropylethylamine (DIEA) (3.0 eq). The mixture is stirred at room temperature for 1 hour. The reaction mixture is washed with 1 N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated to give the Weinreb amide. The crude Weinreb amide is dissolved in anhydrous THF (0.2 M) and cooled to 0 °C. Lithium aluminum hydride (1.5 eq) is added portion-wise, and the reaction is stirred for 1 hour. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude aldehyde, which is used in the next step without further purification.

Step 2: Wittig Reaction and Deprotection To a solution of the crude N-Boc-N-methyl-L-valinal (1.0 eq) in dichloromethane (0.2 M) is added (carbethoxymethylene)triphenylphosphorane (1.2 eq). The mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is purified by flash chromatography to yield the E-2-alkenoate. This product is then dissolved in dichloromethane (0.2 M) and treated with trifluoroacetic acid (TFA) (10 eq) for 1 hour. The solvent is removed in vacuo to give the TFA salt of Intermediate XIV.

Step 3: Peptide Coupling and Final Deprotection To a solution of N-Boc-L-tert-leucine (1.0 eq), the TFA salt of Intermediate XIV (1.1 eq), and PyBOP (1.1 eq) in dichloromethane (0.2 M) at 0 °C is added DIEA (3.0 eq). The reaction is stirred at room temperature for 4 hours. The mixture is diluted with dichloromethane and washed with 1 N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated. The crude protected dipeptide is then dissolved in a 4 M solution of HCl in dioxane and stirred for 1 hour. The solvent is evaporated to dryness to afford Building Block XVII as the hydrochloride salt.

Final Assembly and Salt Formation

Step 1: Final Peptide Coupling To a solution of N-Boc-(R)-trimethylphenylalanine (Building Block III) (1.0 eq), Building Block XVII (1.1 eq), and PyBOP (1.1 eq) in anhydrous dichloromethane (0.1 M) at 0 °C is added DIEA (3.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is diluted with dichloromethane and washed sequentially with 1 N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the protected Taltobulin.

Step 2: Final Deprotection and Hydrolysis The protected Taltobulin is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stirred for 1 hour. The solvent is removed in vacuo. The residue is then dissolved in a mixture of methanol, THF, and water (3:1:1) and treated with lithium hydroxide (2.0 eq) at room temperature for 2 hours. The reaction is neutralized with 1 N HCl and the organic solvents are removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give crude (R)-Taltobulin.

Step 3: Hydrochloride Salt Formation The crude (R)-Taltobulin is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of HCl in dioxane (1.1 eq, 4 M) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (R)-Taltobulin hydrochloride as a white solid.

Conclusion

This technical guide has detailed a robust and convergent total synthesis of (R)-Taltobulin hydrochloride. By providing structured data and step-by-step experimental protocols, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The outlined synthetic strategies, including the use of chiral auxiliaries and efficient coupling reactions, offer a clear pathway for the preparation of this potent antimitotic agent and its analogues for further biological evaluation and potential therapeutic applications.

References

(R)-Taltobulin: A Technical Guide to a Potent Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Taltobulin (also known as HTI-286) is a potent, synthetic tripeptide analogue of the marine natural product hemiasterlin. It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3] This technical guide provides an in-depth overview of (R)-Taltobulin, including its mechanism of action, quantitative activity data, detailed experimental protocols for its characterization, and relevant signaling pathways. Its efficacy against a broad range of cancer cell lines, including those with multidrug resistance, underscores its potential as a therapeutic agent.[2][4][5]

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The critical involvement of microtubules in the formation of the mitotic spindle makes them a prime target for the development of anticancer therapeutics. Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing or -destabilizing agents.

(R)-Taltobulin falls into the latter category, acting as a potent inhibitor of tubulin polymerization.[1][2] It binds to the Vinca (B1221190) domain of β-tubulin, a site distinct from the taxane-binding site, thereby preventing the assembly of microtubules.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, the induction of apoptosis.[1][2] A key feature of (R)-Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.[2][4][5]

Mechanism of Action

(R)-Taltobulin exerts its cytotoxic effects through a well-defined mechanism of action:

-

Binding to Tubulin: (R)-Taltobulin binds to the β-subunit of tubulin heterodimers at or near the Vinca alkaloid binding site.[2]

-

Inhibition of Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules.[1][2]

-

Microtubule Depolymerization: The equilibrium between soluble tubulin and polymerized microtubules is shifted towards depolymerization, leading to a net loss of cellular microtubules.

-

Mitotic Arrest: The absence of a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, causing cells to arrest in the M-phase of the cell cycle.[1][2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

Quantitative Data

In Vitro Cytotoxicity

(R)-Taltobulin has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines, with IC50 values typically in the low nanomolar range.[1][2][4]

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | Non-Small Cell Lung | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| Hepatic Tumor Cell Lines (Mean) | Liver | 2 ± 1 |

Data compiled from multiple sources.[1][4][6][7]

Inhibition of Tubulin Polymerization

The direct inhibitory effect of (R)-Taltobulin on tubulin polymerization has been quantified in cell-free assays.

| Assay Type | Parameter | Value |

| In vitro tubulin polymerization | IC50 | ~1-2 µM |

Note: The specific IC50 for tubulin polymerization can vary depending on the assay conditions.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

(R)-Taltobulin stock solution (in DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO)

-

96-well, half-area, clear-bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation:

-

Prepare a tubulin solution at 3-4 mg/mL in ice-cold General Tubulin Buffer.

-

Prepare serial dilutions of (R)-Taltobulin and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

Pre-warm the microplate reader to 37°C.

-

-

Assay:

-

On ice, add the diluted compounds to the wells of the 96-well plate.

-

Add the tubulin solution to each well.

-

To initiate polymerization, add GTP to a final concentration of 1 mM.

-

Immediately place the plate in the pre-warmed microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) and the extent of polymerization (maximum absorbance).

-

Calculate the IC50 value for the inhibition of tubulin polymerization by fitting the dose-response data to a suitable model.

-

Cell Viability Assay (MTT)

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

(R)-Taltobulin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of (R)-Taltobulin in complete culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of (R)-Taltobulin. Include vehicle controls (DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

-

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (R)-Taltobulin in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nu/nu or NOD/SCID)

-

Human cancer cell line for implantation

-

Matrigel (optional)

-

(R)-Taltobulin formulation for injection (e.g., in saline)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer (R)-Taltobulin and vehicle control according to the desired dosing schedule (e.g., intravenous or oral administration). A reported effective intravenous dose is 1.6 mg/kg.[4]

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice.

-

The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

-

Signaling Pathways

Mitotic Arrest and Apoptosis Induction

The inhibition of tubulin polymerization by (R)-Taltobulin leads to a cascade of events culminating in apoptosis.

Conclusion

(R)-Taltobulin is a highly potent tubulin polymerization inhibitor with significant anti-cancer activity in a broad range of preclinical models. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of apoptosis, is well-characterized. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound. Its ability to overcome P-glycoprotein-mediated resistance highlights its potential as a valuable therapeutic agent in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. excli.de [excli.de]

The Intricate Dance of Structure and Activity: A Deep Dive into (R)-Taltobulin Analogs as Potent Tubulin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

(R)-Taltobulin (also known as HTI-286 or SPA-110), a synthetic analog of the marine natural product hemiasterlin (B1673049), stands as a potent anti-cancer agent that targets the tubulin cytoskeleton. Its ability to inhibit tubulin polymerization at nanomolar concentrations leads to mitotic arrest and subsequent apoptosis in cancer cells. Understanding the structure-activity relationship (SAR) of (R)-Taltobulin and its analogs is paramount for the rational design of next-generation microtubule-targeting agents with improved efficacy and pharmacological profiles. This technical guide provides an in-depth analysis of the SAR of (R)-Taltobulin analogs, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Core Principles of (R)-Taltobulin's Activity

(R)-Taltobulin and its parent compound, hemiasterlin, are tripeptide-like molecules that exert their cytotoxic effects by interfering with microtubule dynamics. They bind to the vinca (B1221190) domain on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is particularly detrimental during cell division, as it leads to the collapse of the mitotic spindle, activation of the spindle assembly checkpoint, and a prolonged arrest in the M-phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

Structure-Activity Relationship of Hemiasterlin Analogs, Including (R)-Taltobulin

The biological activity of hemiasterlin analogs is exquisitely sensitive to structural modifications. Key regions of the molecule that have been extensively studied include the N-terminal amino acid residue (A-ring), the central amino acid (B-ring), and the C-terminal amino acid (C-ring). The following tables summarize the quantitative data from SAR studies on a series of hemiasterlin analogs, including (R)-Taltobulin (SPA110), highlighting the impact of structural changes on their cytotoxic and antimitotic activities.

Table 1: Cytotoxicity of Hemiasterlin Analogs against MCF-7 Human Breast Cancer Cells

| Compound | A-Ring Moiety | B-Ring Moiety | C-Ring Moiety | Cytotoxicity IC50 (nM)[2][3] |

| Hemiasterlin (1) | Indole (B1671886) | Valine | tert-Leucine | 1.0 |

| (R)-Taltobulin (SPA110) | Phenyl | Valine | tert-Leucine | 0.8 |

| Analog A | Phenyl | Isoleucine | tert-Leucine | 1.2 |

| Analog B | Phenyl | tert-Leucine | tert-Leucine | 2.5 |

| Analog C | N-methylindole | Valine | Isoleucine | 5.0 |

| Analog D | Phenyl | Valine | Valine | 10.0 |

| Analog E | Phenyl (m-methoxy) | Valine | tert-Leucine | 0.9 |

| Analog F | Phenyl (p-methoxy) | Valine | tert-Leucine | 3.0 |

Table 2: Antimitotic Activity of Hemiasterlin Analogs in Sea Urchin Embryo Assay

| Compound | A-Ring Moiety | B-Ring Moiety | C-Ring Moiety | Antimitotic Activity IC50 (nM)[2][3] |

| Hemiasterlin (1) | Indole | Valine | tert-Leucine | 10 |

| (R)-Taltobulin (SPA110) | Phenyl | Valine | tert-Leucine | 8 |

| Analog A | Phenyl | Isoleucine | tert-Leucine | 15 |

| Analog B | Phenyl | tert-Leucine | tert-Leucine | 30 |

| Analog C | N-methylindole | Valine | Isoleucine | 60 |

| Analog D | Phenyl | Valine | Valine | 120 |

| Analog E | Phenyl (m-methoxy) | Valine | tert-Leucine | 9 |

| Analog F | Phenyl (p-methoxy) | Valine | tert-Leucine | 40 |

Key SAR Insights:

-

A-Ring: Replacement of the indole moiety of hemiasterlin with a phenyl group, as seen in (R)-Taltobulin, is well-tolerated and can even lead to a slight increase in potency.[2][3] Substitutions on the phenyl ring can modulate activity, with meta-substitutions generally being more favorable than para-substitutions.

-

B-Ring: The stereochemistry and the size of the amino acid in the central position are critical for activity. The natural (S)-configuration of the amino acids is essential for high potency.

-

C-Ring: The bulky tert-leucine residue at the C-terminus is crucial for potent activity. Modifications in this position generally lead to a significant decrease in cytotoxicity and antimitotic effects.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of (R)-Taltobulin and its analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

(R)-Taltobulin analogs and control compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the (R)-Taltobulin analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (absorbance) of the solution.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

(R)-Taltobulin analogs and control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, vinblastine (B1199706) as an inhibitor)

-

96-well plates

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer. Keep all reagents on ice.

-

Reaction Setup: In a 96-well plate on ice, add the polymerization buffer, GTP solution, and the test compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Turbidity Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance against time to obtain polymerization curves. The IC50 value for the inhibition of tubulin polymerization is determined by comparing the extent of polymerization in the presence of the test compound to that of the vehicle control.

Visualizing the Mechanisms and Workflows

To better understand the context of (R)-Taltobulin's action and the process of its analog development, the following diagrams have been generated using the DOT language.

Signaling Pathway of Apoptosis Induced by Microtubule Inhibitors

Experimental Workflow for a Structure-Activity Relationship (SAR) Study

Conclusion

The structure-activity relationship of (R)-Taltobulin and its analogs is a well-defined yet continuously evolving field of study. The potent anti-cancer activity of these compounds is highly dependent on specific structural features, and even minor modifications can lead to significant changes in their biological profile. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery, providing a solid foundation for the design and evaluation of novel tubulin inhibitors with enhanced therapeutic potential. The intricate interplay between chemical structure and biological activity underscores the importance of a rational, data-driven approach to the development of the next generation of anti-cancer therapeutics.

References

The Discovery and Origin of (R)-Taltobulin: A Hemiasterlin Analogue for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, origin, and development of (R)-Taltobulin (formerly known as HTI-286), a synthetic analogue of the marine natural product hemiasterlin (B1673049). Hemiasterlin, a potent antimitotic agent isolated from marine sponges, demonstrated significant potential as an anticancer therapeutic. However, its limited natural supply prompted the development of synthetic analogues. (R)-Taltobulin emerged as a lead candidate with improved pharmacological properties, including the ability to circumvent P-glycoprotein-mediated multidrug resistance. This document provides a comprehensive overview of the synthetic pathways, mechanism of action, and key preclinical data for (R)-Taltobulin, offering valuable insights for researchers in oncology and drug development.

Introduction: The Marine Origins of a Potent Antimitotic Agent

The quest for novel anticancer agents has frequently led researchers to the vast and biodiverse marine environment. Sponges, being sessile organisms, have evolved to produce a wide array of chemically diverse secondary metabolites as a defense mechanism, many of which possess potent biological activities.[1] In the 1990s, chemical and biological investigations of extracts from marine sponges of the Auletta and Siphonochalina species led to the isolation of a class of cytotoxic tripeptides known as hemiasterlins.[2] Hemiasterlin itself is a potent antimitotic agent that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[3][4] Its promising in vitro cytotoxicity, surpassing that of established anticancer drugs like Taxol and vincristine, made it a compelling lead for drug development.[5] However, the limited availability of hemiasterlin from its natural source necessitated the pursuit of total synthesis and the creation of synthetic analogues to enable further preclinical and clinical evaluation.[6]

The Advent of (R)-Taltobulin: A Synthetic Analogue with Enhanced Properties

The tripeptide structure of hemiasterlin, composed of three distinct amino acid residues (designated as A, B, and C from the N-terminus to the C-terminus), provided a modular framework for synthetic modification.[5][7] Structure-activity relationship (SAR) studies focused on modifying each of these fragments to optimize potency and drug-like properties.[7] One of the most promising synthetic analogues to emerge from these efforts was (R)-Taltobulin (HTI-286), also referred to as SPA110 in some literature.[5][8] A key modification in (R)-Taltobulin is the replacement of the 3-substituted indole (B1671886) ring in the C-terminal fragment of hemiasterlin with a phenyl group.[7] This seemingly minor change resulted in a compound with comparable or even more potent in vitro cytotoxicity and antimitotic activity than the parent natural product.[5][8]

A significant advantage of (R)-Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism that limits the efficacy of many conventional chemotherapeutic agents, including paclitaxel (B517696) and vinca (B1221190) alkaloids.[6][7][9] This characteristic suggested that (R)-Taltobulin could be effective against tumors that have developed resistance to other microtubule-targeting agents.

Mechanism of Action: Disruption of Microtubule Dynamics

(R)-Taltobulin, like its parent compound hemiasterlin, exerts its cytotoxic effects by targeting tubulin, the fundamental protein component of microtubules.[10][11] Microtubules are highly dynamic polymers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[10] Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[10][12]

(R)-Taltobulin falls into the category of microtubule-destabilizing agents.[6] It binds to the vinca-peptide site on β-tubulin, inhibiting tubulin polymerization and leading to the depolymerization of existing microtubules.[6][13] This disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[6][12]

Signaling Pathway of (R)-Taltobulin Induced Apoptosis

Caption: Mechanism of action of (R)-Taltobulin leading to apoptosis.

Quantitative Data Summary

The preclinical evaluation of (R)-Taltobulin has generated a substantial amount of quantitative data demonstrating its potent anticancer activity.

Table 1: In Vitro Cytotoxicity of (R)-Taltobulin (HTI-286) in Human Tumor Cell Lines

| Cell Line | Tumor Origin | IC₅₀ (nM) [mean ± SD] |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | NSCLC | 1.1 ± 0.5 |

| NCI-H1299 | NSCLC | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| Average | - | 2.5 ± 2.1 |

| Data from a 3-day continuous exposure assay.[13][14][15] |

Table 2: In Vivo Efficacy of (R)-Taltobulin (HTI-286) in Human Tumor Xenograft Models

| Xenograft Model | Tumor Type | Administration Route | Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) |

| Lox | Melanoma | i.v. | 1.6 | Days 1, 5, 9 | 96-98 |

| KB-3-1 | Epidermoid | i.v. | 1.6 | Days 1, 5, 9 | 96-98 |

| HCT-15 | Colon | i.v. | 1.6 | - | 66 |

| DLD-1 | Colon | i.v. | 1.6 | - | 80 |

| MX-1W | Breast | i.v. | 1.6 | - | 97 |

| KB-8-5 | Epidermoid | i.v. | 1.6 | - | 84 |

| Lox | Melanoma | p.o. | 3 | Days 1, 5, 9 | 97.3 |

| KB-3-1 | Epidermoid | p.o. | 3 | Days 1, 8, 16 | 82 |

| i.v. = intravenous; p.o. = oral administration.[8][14][16] |

Experimental Protocols

Total Synthesis of (R)-Taltobulin (HTI-286)

While a detailed, step-by-step protocol for the industrial synthesis of (R)-Taltobulin is proprietary, the key synthetic strategies have been published. A convergent multicomponent strategy, such as the Ugi four-component reaction (Ugi-4CR), has been employed for the efficient synthesis of hemiasterlin and its analogues, including (R)-Taltobulin.[17]

Caption: Generalized synthetic workflow for (R)-Taltobulin.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Reagents and Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

(R)-Taltobulin stock solution (in DMSO)

-

Control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole (B1683961) as an inhibitor)

-

96-well, half-area microplates

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 3-4 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Add the test compound ((R)-Taltobulin) or control at various concentrations to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to the wells containing the test compounds.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

An increase in absorbance indicates tubulin polymerization. Inhibition of polymerization is observed as a decrease in the rate and extent of absorbance increase compared to the vehicle control.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC₅₀).

-

Reagents and Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

(R)-Taltobulin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of (R)-Taltobulin in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of (R)-Taltobulin. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570-595 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the drug concentration.

-

In Vivo Human Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human tumor cells

-

(R)-Taltobulin formulation for in vivo administration (e.g., in saline)

-

Vehicle control

-

Calipers for tumor measurement.

-

-

Procedure:

-

Implant human tumor cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer (R)-Taltobulin or vehicle control to the mice according to a predetermined dose and schedule (e.g., intravenously or orally).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (length × width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition for the treated groups compared to the control group.

-

Caption: Workflow for in vivo human tumor xenograft studies.

Clinical Development

(R)-Taltobulin (HTI-286) advanced to Phase I and Phase II clinical trials for the treatment of various solid tumors, including non-small cell lung cancer.[18] While the development was reportedly halted for business reasons, the preclinical data and early clinical findings underscore the potential of hemiasterlin analogues as a valuable class of antimitotic agents.

Conclusion

(R)-Taltobulin stands as a testament to the successful translation of a marine natural product lead into a potent, synthetically accessible anticancer drug candidate. Its discovery originated from the rich chemical diversity of marine sponges and culminated in a molecule with enhanced pharmacological properties, most notably its activity against multidrug-resistant cancer cells. The detailed understanding of its mechanism of action, coupled with robust preclinical data, provides a solid foundation for the continued exploration of hemiasterlin analogues in the development of next-generation cancer therapeutics. This guide serves as a comprehensive resource for researchers and scientists dedicated to advancing the field of oncology drug discovery.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. japsonline.com [japsonline.com]

- 3. Homeopathy - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. [PDF] Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]- N(1),3-dimethyl-L-valinamide (HTI-286). | Semantic Scholar [semanticscholar.org]

- 10. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abscience.com.tw [abscience.com.tw]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

(R)-Taltobulin's Effect on Cell Cycle Progression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Taltobulin (also known as HTI-286) is a potent, synthetic analog of the marine natural product hemiasterlin.[1] It is a microtubule-destabilizing agent that has demonstrated significant anti-tumor activity in a wide range of cancer cell lines, including those that exhibit multidrug resistance.[1] This technical guide provides an in-depth overview of the mechanism of action of (R)-Taltobulin, with a specific focus on its effects on cell cycle progression in cancer cells. The guide includes quantitative data on its cytotoxic activity and impact on cell cycle distribution, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

(R)-Taltobulin exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] Unlike microtubule-stabilizing agents such as taxanes, (R)-Taltobulin inhibits tubulin polymerization, leading to the disruption of the microtubule network.[1] This disruption has profound consequences for dividing cells, primarily triggering a cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death).[1]

dot

References

in vitro cytotoxicity of (R)-Taltobulin in various cell lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Taltobulin (also known as HTI-286) is a synthetic analog of the marine natural product hemiasterlin, demonstrating potent cytotoxic and antimitotic activities across a broad spectrum of human cancer cell lines. As a microtubule-targeting agent, (R)-Taltobulin disrupts the dynamic instability of microtubules, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of (R)-Taltobulin, presenting quantitative data, detailed experimental protocols, and a depiction of the key signaling pathways involved in its mechanism of action.

Introduction

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers and represent a clinically validated target for cancer chemotherapy. Agents that interfere with microtubule dynamics can effectively halt the proliferation of rapidly dividing cancer cells. (R)-Taltobulin is a potent inhibitor of tubulin polymerization.[1][2] By binding to the tubulin protein, it prevents the formation of microtubules, which are essential for the construction of the mitotic spindle during cell division. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of programmed cell death, or apoptosis.[2] This guide summarizes the in vitro cytotoxic profile of (R)-Taltobulin in various cancer cell lines and provides detailed methodologies for its evaluation.

Data Presentation: In Vitro Cytotoxicity of (R)-Taltobulin

The cytotoxic activity of (R)-Taltobulin has been evaluated against a panel of human cancer cell lines, demonstrating potent growth inhibition at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. The data is derived from a 3-day continuous exposure of the cell lines to the compound.[1][3]

| Cell Line | Cancer Type | IC50 (nM) |

| Leukemia | ||

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.2 ± 0.03 |

| Ovarian Cancer | ||

| 1A9 | Ovarian Carcinoma | 0.6 ± 0.1 |

| NSCLC | ||

| A549 | Non-Small Cell Lung Carcinoma | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung Carcinoma | 6.8 ± 6.1 |

| Breast Cancer | ||

| MX-1W | Breast Adenocarcinoma | 1.8 ± 0.6 |

| MCF-7 | Breast Adenocarcinoma | 7.3 ± 2.3 |

| Colon Cancer | ||

| DLD-1 | Colorectal Adenocarcinoma | 0.7 ± 0.2 |

| HCT-15 | Colorectal Adenocarcinoma | 1.1 ± 0.4 |

| HCT-116 | Colorectal Carcinoma | 1.5 ± 0.6 |

| HT29 | Colorectal Adenocarcinoma | 1.8 ± 0.6 |

| KM12 | Colon Adenocarcinoma | 3.6 ± 1.2 |

| Melanoma | ||

| LOX IMVI | Amelanotic Melanoma | 1.6 ± 0.4 |

| MALME-3M | Melanoma | 1.7 ± 0.3 |

| SK-MEL-2 | Melanoma | 1.7 ± 0.4 |

| SK-MEL-5 | Melanoma | 1.9 ± 0.5 |

| UACC-257 | Melanoma | 2.1 ± 0.8 |

| UACC-62 | Melanoma | 2.3 ± 0.7 |

| M14 | Melanoma | 3.1 ± 1.1 |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

(R)-Taltobulin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (R)-Taltobulin in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of (R)-Taltobulin to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

(R)-Taltobulin stock solution (in DMSO)

-

Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer. Prepare serial dilutions of (R)-Taltobulin and control compounds.

-

Assay Setup: In a pre-warmed 96-well plate, add the diluted compounds.

-

Initiation of Polymerization: Add the cold tubulin solution containing GTP to each well to initiate polymerization.

-

Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance versus time. Calculate the rate of polymerization and the percentage of inhibition for each concentration relative to the vehicle control to determine the IC50 for polymerization inhibition.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

(R)-Taltobulin stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of (R)-Taltobulin for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

References

molecular target identification of (R)-Taltobulin

An In-depth Technical Guide to the Molecular Target Identification of (R)-Taltobulin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (also known as HTI-286), a potent synthetic antitumor agent. (R)-Taltobulin is an analog of the natural tripeptide hemiasterlin (B1673049), which has demonstrated significant activity against various cancer cell lines, including those resistant to other microtubule-targeting agents.[1][2][3][4][5][6][7][8]

Executive Summary

(R)-Taltobulin's primary molecular target is tubulin , the protein subunit of microtubules.[1][3][4][5][7][8][9][10][11] Its mechanism of action involves the inhibition of tubulin polymerization , which disrupts the dynamic instability of microtubules.[1][3][5][7][8] This interference with microtubule function leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1][3][5] (R)-Taltobulin binds to the Vinca domain on β-tubulin, a site distinct from other microtubule inhibitors like taxanes.[2][4] The (S,S,S)-stereoisomer is essential for its biological activity.[10]

Quantitative Data

The cytotoxic and antiproliferative activities of Taltobulin have been evaluated across a broad range of human cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) in Human Cancer Cell Lines [1][3][8]

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| Average | - | 2.5 ± 2.1 |

| Median | - | 1.7 |

Table 2: In Vitro Cytotoxicity of (R)-Taltobulin against a Specific Breast Cancer Cell Line [12]

| Cell Line | Cancer Type | IC50 (nM) |

| MCF7 | Breast | 10 |

Experimental Protocols

The molecular target of (R)-Taltobulin was elucidated through a series of key experiments. The detailed protocols for these assays are outlined below.

Tubulin Polymerization Assay

This assay directly measures the effect of (R)-Taltobulin on the formation of microtubules from purified tubulin.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.

-

Materials:

-

Purified bovine brain tubulin

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

GTP (1 mM)

-

(R)-Taltobulin stock solution in DMSO

-

Spectrophotometer with temperature control

-

-

Procedure:

-

A reaction mixture containing polymerization buffer, GTP, and various concentrations of (R)-Taltobulin or vehicle control (DMSO) is prepared.

-

The mixture is pre-warmed to 37°C.

-

The reaction is initiated by the addition of cold, purified tubulin.

-

The change in absorbance at 340 nm is monitored over time at 37°C.

-

The rate and extent of polymerization are calculated from the resulting curves. Inhibition is determined by comparing the polymerization in the presence of (R)-Taltobulin to the vehicle control.

-

Competitive Binding Assay

This assay is used to determine if (R)-Taltobulin binds to a known ligand-binding site on tubulin, such as the Vinca domain.

-

Principle: The ability of (R)-Taltobulin to displace a radiolabeled ligand known to bind to a specific site on tubulin is measured.

-

Materials:

-

Purified tubulin

-

Radiolabeled Vinca alkaloid (e.g., [³H]vinblastine)

-

(R)-Taltobulin

-

Binding buffer

-

Filtration apparatus and glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Purified tubulin is incubated with a fixed concentration of the radiolabeled Vinca alkaloid in the presence of increasing concentrations of unlabeled (R)-Taltobulin.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction mixture is rapidly filtered through glass fiber filters to separate protein-bound and free radioligand.

-

The amount of radioactivity retained on the filters is quantified by scintillation counting.

-

A decrease in radioactivity on the filter with increasing concentrations of (R)-Taltobulin indicates competitive binding to the Vinca domain.

-

Cell Cycle Analysis

This assay determines the effect of (R)-Taltobulin on cell cycle progression.

-

Principle: Flow cytometry is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

Cancer cell line of interest

-

(R)-Taltobulin

-

Cell culture medium and reagents

-

Propidium (B1200493) iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Cells are seeded and allowed to attach overnight.

-

The cells are treated with various concentrations of (R)-Taltobulin for a specified period (e.g., 24 hours).

-

Cells are harvested, fixed in ethanol, and stained with a solution containing propidium iodide and RNase.

-

The DNA content of individual cells is analyzed by flow cytometry.

-

An accumulation of cells in the G2/M phase indicates that (R)-Taltobulin disrupts mitosis.

-

Visualizations

Signaling Pathway: Tubulin Polymerization and Inhibition by (R)-Taltobulin

Caption: Mechanism of action of (R)-Taltobulin on microtubule dynamics.